Enhanced Cellular Potency: Belzutifan Exhibits 2- to 3-Fold Greater Inhibition of HIF-2α Transcriptional Activity Versus PT2385
Belzutifan demonstrates significantly enhanced potency compared to its first-generation analog PT2385. In a HIF-2α luciferase reporter assay, belzutifan achieved an IC50 of 17 nM, whereas PT2385 exhibited an EC50 of 27 nM [1]. Furthermore, a direct comparative study reported that belzutifan is 2- to 3-fold more potent than PT2385 in the same luciferase assay and in a VEGF-A secretion assay [2]. This potency gain is attributed to the optimized molecular design of the second-generation compound.
| Evidence Dimension | Inhibition of HIF-2α transcriptional activity |
|---|---|
| Target Compound Data | IC50 = 17 nM [1] |
| Comparator Or Baseline | PT2385, EC50 = 27 nM [1] |
| Quantified Difference | 2- to 3-fold increased potency [2] |
| Conditions | HIF-2α luciferase reporter gene assay |
Why This Matters
For procurement, higher intrinsic potency enables the use of lower doses to achieve the desired pharmacodynamic effect, which may reduce off-target toxicity and cost per treatment course.
- [1] Ren X, Diao X, Zhuang J, Wu D. Structural Basis for the Allosteric Inhibition of Hypoxia-Inducible Factor 2 by Belzutifan. Mol Pharmacol. 2022;102(6):240-247. View Source
- [2] Xu R, Wang K, Rizzi JP, et al. 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma. J Med Chem. 2019;62(15):6876-6893. View Source
